molecular formula C5H14N2O2 B8445109 (1,1-Dimethoxypropan-2-yl)hydrazine

(1,1-Dimethoxypropan-2-yl)hydrazine

Cat. No. B8445109
M. Wt: 134.18 g/mol
InChI Key: DJWNWOULUIKKIP-UHFFFAOYSA-N
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Patent
US09394309B2

Procedure details

6.25 g (34.1 mmol) of 2-bromo-1,1-dimethoxypropane and 6.65 ml (137 mmol) of hydrazine hydrate were stirred under reflux in an oil bath at 140° C. for 6 h. After cooling, the two-phase reaction mixture was extracted with 50 ml of tert-butyl methyl ether. The organic phase was filtered, the filtrate was concentrated on a rotary evaporator and the residue was dried under high vacuum. This gave 1.89 g (21% of theory) of a pale yellow oil which was reacted directly, without further purification, in the subsequent reaction.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:8])[CH:3]([O:6][CH3:7])[O:4][CH3:5].O.[NH2:10][NH2:11]>>[CH3:5][O:4][CH:3]([O:6][CH3:7])[CH:2]([NH:10][NH2:11])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
BrC(C(OC)OC)C
Name
Quantity
6.65 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the two-phase reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with 50 ml of tert-butyl methyl ether
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
This gave 1.89 g (21% of theory) of a pale yellow oil which was reacted directly, without further purification, in the subsequent reaction

Outcomes

Product
Name
Type
Smiles
COC(C(C)NN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.